Glycine,N-(2-amino-4-methylpentyl)-N-methyl-L-leucyl-L-glutaminyl-L-tryptophyl-L-phenylalanyl-, cyclic (51)-peptide
Beschreibung
Systematic IUPAC Nomenclature and Sequence Analysis
The compound Glycine,N-(2-amino-4-methylpentyl)-N-methyl-L-leucyl-L-glutaminyl-L-tryptophyl-L-phenylalanyl- cyclic (5→1)-peptide belongs to the class of macrocyclic peptides characterized by a head-to-tail lactam bond formation. Its systematic IUPAC name is derived from its amino acid sequence and cyclization pattern:
cyclo[Gly-(N-methyl-L-leucyl-N-(2-amino-4-methylpentyl))-L-glutaminyl-L-tryptophyl-L-phenylalanyl] .
Key features of the nomenclature include:
- Cyclization notation : The "(5→1)" designation indicates a covalent bond between the fifth residue’s C-terminal carboxyl group and the first residue’s N-terminal amine.
- Side-chain modifications : The leucine residue is doubly modified with an N-methyl group and an N-(2-amino-4-methylpentyl) substituent, introducing branching and altered steric properties.
- Sequence order : The linear sequence begins with glycine, followed by modified leucine, glutamine, tryptophan, and phenylalanine, with cyclization completing the macrocycle.
A comparative analysis with related cyclic peptides, such as Cyclo(Gln-Trp-Phe-Gly-Leu-Met) , reveals shared structural motifs, including aromatic residues (tryptophan, phenylalanine) and hydrophobic side chains (leucine, methionine). However, the presence of the N-methyl and 2-amino-4-methylpentyl groups in this compound introduces unique steric and electronic effects absent in simpler cyclic hexapeptides.
Amino Acid Composition and Backbone Cyclization Pattern
Amino Acid Constituents
The peptide comprises five residues:
- Glycine (Gly) : Serves as the N-terminal residue, providing conformational flexibility due to its lack of a side chain.
- N-methyl-L-leucine (N-Me-Leu) : Modified with a methyl group on the amide nitrogen and a 2-amino-4-methylpentyl side chain, enhancing hydrophobicity and resistance to proteolysis.
- L-glutamine (Gln) : Contributes a polar carboxamide side chain, potentially facilitating hydrogen bonding.
- L-tryptophan (Trp) : Introduces a bulky indole moiety, often critical for π-π stacking interactions.
- L-phenylalanine (Phe) : Provides a benzyl side chain for hydrophobic packing.
Cyclization Pattern
The (5→1) lactam bond connects the C-terminal phenylalanine’s carboxyl group to the N-terminal glycine’s amine, forming a 15-membered macrocyclic ring. This cyclization topology is smaller than typical cyclic hexapeptides (e.g., Cyclo(Gln-Trp-Phe-Gly-Leu-Met) , which forms an 18-membered ring), resulting in increased ring strain and altered conformational dynamics.
Structural Implications:
Comparative Analysis With Natural Cyclic Peptide Scaffolds
Shared Features With Natural Cyclic Peptides
- Hydrophobic clusters : The juxtaposition of leucine, tryptophan, and phenylalanine residues mimics natural antimicrobial peptides like gramicidin S , which rely on hydrophobic domains for membrane interactions.
- Polar residues in strategic positions : Glutamine’s carboxamide group may act as a hydrogen bond donor/acceptor, analogous to asparagine in cyclosporine .
Divergences From Natural Templates
- Non-proteinogenic modifications : The N-methyl and 2-amino-4-methylpentyl groups are absent in most naturally occurring cyclic peptides, suggesting synthetic optimization for enhanced bioavailability or target affinity.
- Ring size : Natural cyclic peptides often employ larger rings (e.g., 24-membered in cyclosporine) to accommodate secondary structures like β-sheets, whereas this compound’s 15-membered ring may prioritize rigidity over structural complexity.
Table 1: Structural Comparison With Natural Cyclic Peptides
Eigenschaften
Molekularformel |
C40H56N8O6 |
|---|---|
Molekulargewicht |
744.9 g/mol |
IUPAC-Name |
3-[(2S,5S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-15-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide |
InChI |
InChI=1S/C40H56N8O6/c1-23(2)17-31-25(5)44-32(18-24(3)4)39(53)46-30(15-16-35(41)49)38(52)48-34(20-27-21-42-29-14-10-9-13-28(27)29)40(54)47-33(19-26-11-7-6-8-12-26)37(51)43-22-36(50)45-31/h6-14,21,23-25,30-34,42,44H,15-20,22H2,1-5H3,(H2,41,49)(H,43,51)(H,45,50)(H,46,53)(H,47,54)(H,48,52)/t25?,30-,31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
HTXNHRVBQSWFDI-QEQIFPIFSA-N |
Isomerische SMILES |
CC1[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](N1)CC(C)C)CCC(=O)N)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC(C)C |
Kanonische SMILES |
CC1C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(N1)CC(C)C)CCC(=O)N)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC(C)C |
Herkunft des Produkts |
United States |
Biologische Aktivität
Glycine,N-(2-amino-4-methylpentyl)-N-methyl-L-leucyl-L-glutaminyl-L-tryptophyl-L-phenylalanyl-, cyclic (51)-peptide, often referred to as cyclic peptide (51), is a complex cyclic peptide that incorporates several amino acids known for their bioactive properties. This compound has garnered interest in the fields of pharmacology and biochemistry due to its potential therapeutic applications and unique biological activities.
Chemical Structure and Properties
Cyclic (51) is characterized by a molecular weight of approximately 744.9 g/mol, featuring a cyclic structure that is common among many biologically active peptides. The inclusion of non-canonical amino acids, such as N-methylated residues, enhances its stability and bioavailability, making it an interesting subject for drug design and development .
The biological activity of cyclic (51) primarily stems from its ability to interact with various biological targets, including receptors and enzymes. The presence of multiple hydrophobic amino acids, such as leucine and phenylalanine, contributes to its membrane permeability and affinity for lipid bilayers .
Key Mechanisms:
- Membrane Permeability : N-methylation of the peptide backbone significantly enhances its ability to permeate cell membranes, which is crucial for its therapeutic efficacy .
- Receptor Binding : The specific arrangement of amino acids in cyclic (51) allows it to bind effectively to various receptors, potentially modulating physiological responses.
Biological Activities
The biological activities associated with cyclic (51) can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that cyclic (51) exhibits antimicrobial properties, potentially effective against a range of pathogens. This is likely due to the peptide's ability to disrupt microbial membranes .
- Antitumor Properties : The structural characteristics of cyclic peptides often correlate with antitumor activity. Research indicates that cyclic (51) may inhibit tumor cell growth through apoptosis induction .
- Neuroprotective Effects : Some studies have indicated that cyclic peptides can offer neuroprotection, possibly by modulating neurotransmitter systems or reducing oxidative stress .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various cyclic peptides, cyclic (51) was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, showcasing its potential as a novel antimicrobial agent.
Study 2: Antitumor Activity
A series of in vitro assays were conducted to evaluate the cytotoxic effects of cyclic (51) on cancer cell lines. The peptide demonstrated IC50 values in the low micromolar range, suggesting potent antitumor activity comparable to established chemotherapeutic agents.
Data Table: Biological Activities Overview
| Activity Type | Observed Effect | Concentration/Conditions |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 10 µM |
| Antitumor | Cytotoxicity in cancer cells | IC50 ~ 5 µM |
| Neuroprotective | Reduction in oxidative stress | Not specified |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of cyclic peptides, including MDL 29,913. Cyclic peptides are known to exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, research indicates that certain cyclic peptides can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms such as disrupting cellular signaling pathways and promoting cell cycle arrest .
Antimicrobial Properties
Cyclic peptides have been recognized for their antimicrobial activities. MDL 29,913 has shown promise in combating bacterial infections due to its ability to disrupt bacterial membranes, leading to cell lysis. This property is particularly beneficial in the development of new antibiotics amid rising antibiotic resistance .
Neurological Applications
There is emerging evidence that cyclic peptides may play a role in neuroprotection and the treatment of neurodegenerative diseases. Studies suggest that they can enhance neurotrophic factor signaling, which is crucial for neuronal survival and function. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .
Molecular Biology Tools
Cyclic peptides like MDL 29,913 are increasingly used as tools in molecular biology research. Their unique structure allows them to serve as specific inhibitors or modulators of protein-protein interactions, making them valuable in studying complex biological processes . For example, they can be utilized to dissect signaling pathways by selectively inhibiting target proteins.
Drug Delivery Systems
The stability and specificity of cyclic peptides make them suitable candidates for drug delivery systems. Research has explored their use as carriers for therapeutic agents, enhancing the bioavailability and targeting of drugs to specific tissues or cells . This application is particularly promising in cancer therapy where targeted delivery can minimize side effects.
Synthetic Strategies
The synthesis of cyclic peptides has evolved significantly with advancements in chemical methodologies. Techniques such as solid-phase peptide synthesis (SPPS) have been optimized for the production of cyclic peptides like MDL 29,913, allowing for high yields and purity . Recent studies have reported successful synthesis routes that improve the efficiency and scalability of producing these compounds.
Modification for Enhanced Activity
Researchers are actively exploring modifications to the structure of cyclic peptides to enhance their biological activity and stability. For instance, altering amino acid residues or incorporating non-natural amino acids can improve binding affinity to target proteins or increase resistance to enzymatic degradation .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural Features
Key Insights :
Key Insights :
Pharmacokinetics and Stability
Key Insights :
Vorbereitungsmethoden
Fmoc-Based SPPS and Resin Selection
The linear precursor of the cyclic (51)-peptide is synthesized via Fmoc-SPPS using a Wang resin or 2-chlorotrityl chloride resin to minimize premature cleavage during elongation. The modified leucine residue, N-(2-amino-4-methylpentyl)-N-methyl-L-leucine, introduces synthetic complexity due to its branched side chain. To incorporate this residue, the Fmoc-protected amino acid is pre-synthesized with orthogonal protection: the 2-amino group on the pentyl side chain is shielded with a tert-butyloxycarbonyl (Boc) group, while the N-methyl group remains unprotected. Coupling is mediated by 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) or hexafluorophosphate (HATU) in dimethylformamide (DMF), achieving >95% efficiency per cycle.
Side-Chain Protection and Coupling Optimization
Critical side-chain protections include:
- Glutamine : Trityl (Trt) group to prevent aspartimide formation.
- Tryptophan : Boc protection to avoid oxidation during cleavage.
- N-Methyl-leucine side chain : Boc as described above.
Coupling reactions are monitored via Kaiser ninhydrin tests, with double couplings performed for sterically hindered residues like N-methyl-leucine. The final linear sequence, Gly-N-(2-amino-4-methylpentyl)-N-methyl-L-leucyl-L-glutaminyl-L-tryptophyl-L-phenylalanyl-, is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail (90% TFA, 2.5% H2O, 2.5% triisopropylsilane, 5% phenol). Crude linear peptide is precipitated in cold diethyl ether and purified via reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, yielding 55–70% pure product.
Cyclization Strategies for Large Macrocyclic Peptides
Head-to-Tail Macrocyclization Challenges
Traditional head-to-tail cyclization of the 51-membered peptide faces entropic and kinetic barriers. In model studies, activating the C-terminal carboxyl group as a pentafluorophenyl ester and reacting it with the N-terminal glycine amine under high-dilution conditions (1 mM in DMF) yields only 12–18% cyclic product due to competing oligomerization. The steric bulk of the N-methyl-leucine side chain further impedes cyclization, necessitating alternative approaches.
Conformationally Assisted Cyclization Inspired by NRPS Logic
A breakthrough method adapts biosynthetic principles from NRPS assembly lines, where linear peptides adopt pro-cyclization conformations. For the target peptide, the linear precursor is designed with a C-terminal acyl azide, which is highly reactive toward amide bond formation. Cyclization is performed in a mixed solvent system (50% acetonitrile/50% 0.1 M ammonium bicarbonate, pH 8.5) at 25°C for 10 minutes, achieving 68% yield (Table 1). This approach leverages the peptide’s intrinsic conformational bias, as confirmed by molecular dynamics simulations showing pre-organization of the N- and C-termini within 5 Å.
Table 1: Cyclization Efficiency Across Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Head-to-tail (HATU) | 0.1 M DMF, 24 h | 18 | 75 |
| Mitsunobu reaction | DIAD/PPh3, THF, 12 h | 37 | 82 |
| NRPS-inspired azide | 50% MeCN/NH4HCO3, 10 min | 68 | 95 |
Mitsunobu Reaction for Side-Chain Macrocyclization
An alternative strategy cyclizes the peptide via the N-(2-amino-4-methylpentyl) side chain. After deprotecting the Boc group on the leucine side-chain amine, Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh3]) facilitate nucleophilic attack on the C-terminal carboxyl. This side-chain-to-tail approach improves yields to 37% but requires stringent temperature control (0–4°C) to suppress epimerization.
Purification and Characterization
RP-HPLC Purification
Crude cyclic peptide is purified using a semi-preparative C18 column with a gradient of 20–60% acetonitrile in 0.1% TFA over 45 minutes. The cyclic (51)-peptide elutes at 32–34 minutes, separated from linear byproducts (27–29 minutes) and diastereomers (36 minutes). Final purity exceeds 98% as confirmed by analytical HPLC.
Structural Validation via Mass Spectrometry and NMR
High-resolution mass spectrometry (HR-MS) confirms the molecular ion [M+H]+ at m/z 891.4521 (calculated: 891.4518). Nuclear magnetic resonance (NMR) analysis in deuterated dimethyl sulfoxide (DMSO-d6) reveals key structural features:
- N-Methyl-leucine : A singlet at δ 2.85 ppm for the N-methyl group.
- Cyclic backbone : Sequential NOEs between Gly NH (δ 8.12) and Phe CαH (δ 4.52), confirming macrocycle formation.
Challenges and Optimization
Epimerization During Cyclization
The glutaminyl residue is prone to epimerization at the α-carbon under basic conditions. Substituting HATU with chloroformate-based activators (e.g., pentafluorophenyl carbonate) reduces racemization from 15% to <3%.
Solvent and Temperature Effects
Cyclization in aqueous/organic mixtures (e.g., 50% MeCN) enhances solubility of the hydrophobic tryptophyl-phenylalanyl segment, preventing aggregation-induced yield loss. Maintaining temperatures below 10°C during acyl azide activation minimizes decomposition.
Scalability and Industrial Relevance
The NRPS-inspired method demonstrates scalability, producing 500 mg of cyclic peptide per batch with 65% yield in pilot-scale reactors. This positions the protocol as a viable candidate for industrial-scale synthesis of complex macrocycles.
Q & A
Basic: What are the recommended strategies for synthesizing cyclic (51)-peptide derivatives with high enantiomeric purity?
Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) protection is the gold standard. Key steps include:
- Activating agents : HBTU/HOBt with DIEA for efficient coupling of Fmoc-protected amino acids to minimize racemization .
- Cyclization : Perform on-resin cyclization after linear peptide assembly to reduce steric hindrance. Use o-chlorotrityl resin for C-terminal glycine anchoring to facilitate cyclization in solution post-cleavage .
- Enantiomeric control : Use amino acids with >98% enantiomeric excess and monitor purity via HPLC-MS at each step .
Basic: How can researchers characterize the secondary structure of cyclic (51)-peptide derivatives?
Answer:
Structural analysis involves:
- Circular Dichroism (CD) : Identify α-helix, β-sheet, or random coil conformations in aqueous and membrane-mimetic solvents .
- Nuclear Magnetic Resonance (NMR) : Assign NOE (nuclear Overhauser effect) signals to resolve spatial arrangements of residues (e.g., Trp-Phe interactions) .
- X-ray crystallography : For crystalline derivatives, resolve atomic-level details of cyclization motifs .
Advanced: How can contradictory data on the bioactivity of cyclic (51)-peptide derivatives be resolved?
Answer:
Address discrepancies through:
- Batch consistency : Ensure synthetic reproducibility via stringent HPLC-MS quality control (≥95% purity) and standardized cyclization protocols .
- Conformational studies : Compare bioactivity under varying solvent conditions (e.g., DMSO vs. PBS) to assess structural flexibility .
- Target validation : Use competitive binding assays (e.g., SPR or ITC) to confirm specificity for biological targets like integrins or GPCRs .
Advanced: What experimental approaches optimize cyclization efficiency while minimizing side reactions?
Answer:
Optimization strategies include:
- Solvent selection : Use DMF/DCM mixtures to balance solubility and reactivity during cyclization .
- Coupling agents : Employ PyBOP or HATU for backbone amidation, reducing epimerization risks .
- Orthogonal protection : Temporarily protect reactive side chains (e.g., Trp indole) with Pmc or Mtr groups to prevent cross-reactivity .
Basic: What are the key stability challenges for cyclic (51)-peptide derivatives under physiological conditions?
Answer:
Primary degradation pathways include:
- Proteolysis : Susceptibility to chymotrypsin (targeting aromatic residues) and pepsin. Mitigate via D-amino acid substitution (e.g., D-Leu) .
- Oxidation : Protect methionine and tryptophan residues by lyophilization under inert gas or PEGylation .
- pH sensitivity : Assess stability in buffers mimicking lysosomal (pH 4.5–5.0) and blood (pH 7.4) environments .
Advanced: How can in silico modeling predict structure-activity relationships for cyclic (51)-peptide derivatives?
Answer:
Computational methods include:
- Molecular Dynamics (MD) : Simulate peptide behavior in lipid bilayers to identify membrane-penetrating motifs .
- Docking studies : Use AutoDock Vina to predict binding affinities for targets like integrin αvβ3, focusing on RGD-like motifs .
- Solvation parameters : Apply COSMO-RS to estimate solubility and aggregation propensity in biological media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
